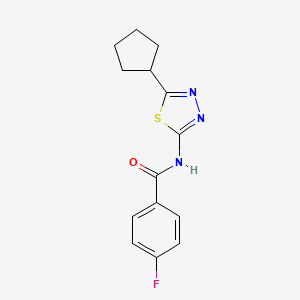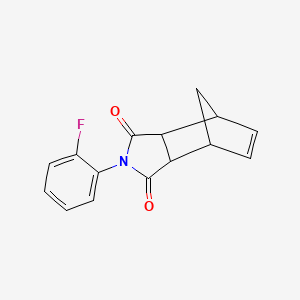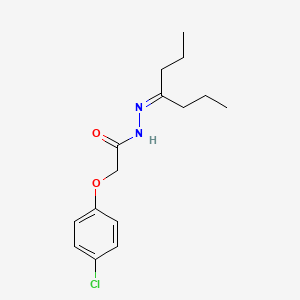![molecular formula C17H18N4O B12479111 N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12479111.png)
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-[(3-methylbenzyl)oxy]benzyl chloride with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
- N-Benzylmethylamine
- 4-(2-(N-Benzyl-N-methylamino)ethoxy)-3,5-dichlorobenzenamine
Uniqueness
N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the benzyl and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H18N4O |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
N-[[3-[(3-methylphenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O/c1-14-4-2-6-16(8-14)11-22-17-7-3-5-15(9-17)10-20-21-12-18-19-13-21/h2-9,12-13,20H,10-11H2,1H3 |
Clé InChI |
IMSHQNRGGQCGDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)CNN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)



![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
![Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)

![[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
